molecular formula C10H11FN4 B11782156 (4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine

Cat. No.: B11782156
M. Wt: 206.22 g/mol
InChI Key: NVHPOESOHSLZJJ-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is a compound that contains a fluorophenyl group and a triazole ringThe presence of the triazole ring is particularly significant as it is known for its broad range of applications in biomedicinal, biochemical, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is known for its efficiency and selectivity in forming 1,2,3-triazoles . The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring. The reaction conditions usually include the use of a solvent such as water or an organic solvent, and the reaction is typically carried out at room temperature .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may yield reduced forms of the compound, and substitution reactions may yield various substituted derivatives .

Scientific Research Applications

(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing its normal function. The triazole ring plays a crucial role in this binding process, interacting with the enzyme’s active site residues . This interaction can disrupt the enzyme’s activity, leading to its inhibitory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Fluorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability. The combination of the fluorophenyl group and the triazole ring provides a unique scaffold that can be further modified for various applications .

Properties

Molecular Formula

C10H11FN4

Molecular Weight

206.22 g/mol

IUPAC Name

(4-fluorophenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine

InChI

InChI=1S/C10H11FN4/c1-15-6-13-10(14-15)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3

InChI Key

NVHPOESOHSLZJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=N1)C(C2=CC=C(C=C2)F)N

Origin of Product

United States

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